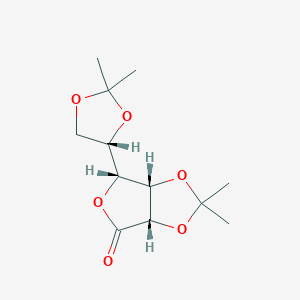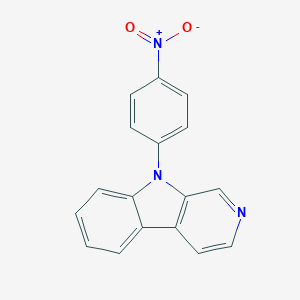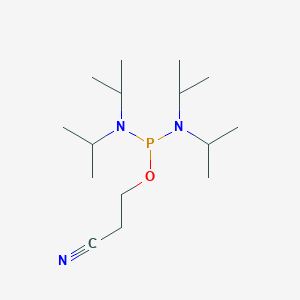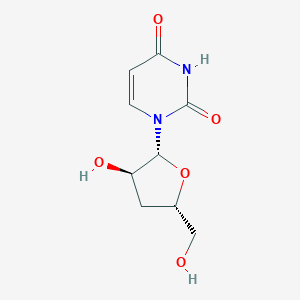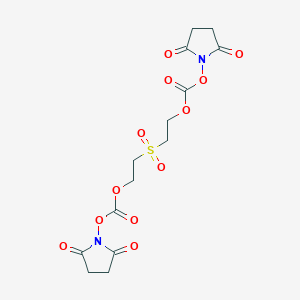
Bis(2-(succinimidooxycarbonyloxy)ethyl)sulfone
Übersicht
Beschreibung
Bis(2-(succinimidooxycarbonyloxy)ethyl)sulfone, also known as BSOCOES, is a homobifunctional N-hydroxysuccimide (NHS) ester crosslinker . It has a base-cleavable spacer arm for reversible crosslinking between primary amines and forms covalent bonds with molecules having primary amines such as peptides and proteins .
Molecular Structure Analysis
The molecular formula of Bis(2-(succinimidooxycarbonyloxy)ethyl)sulfone is C14H16N2O12S . Its molecular weight is 436.35 . The InChI code is 1S/C14H16N2O12S/c17-9-1-2-10 (18)15 (9)27-13 (21)25-5-7-29 (23,24)8-6-26-14 (22)28-16-11 (19)3-4-12 (16)20/h1-8H2 .Chemical Reactions Analysis
Bis(2-(succinimidooxycarbonyloxy)ethyl)sulfone is reactive towards amino groups (primary amines). The spacer arm in BSOCOES contains a sulfone bond, which can be cleaved with alkaline conditions to reverse the linkage . It has been used to crosslink β-endorphin to opioid receptors .Physical And Chemical Properties Analysis
Bis(2-(succinimidooxycarbonyloxy)ethyl)sulfone has a molecular weight of 436.35 . It is a white solid and is insoluble in water . It should be stored at 0-8°C .Wissenschaftliche Forschungsanwendungen
Protein Crosslinking
BSOCOES is used as a crosslinking reagent for proteins . It forms covalent bonds with molecules having primary amines such as peptides and proteins . The crosslinking process involves the formation of covalent bonds between two molecules, which can be useful in studying protein-protein interactions.
Reversible Crosslinking
The spacer arm in BSOCOES contains a sulfone bond, which can be cleaved with alkaline conditions to reverse the linkage . This feature allows for the temporary modification of proteins, which can be useful in studying dynamic biological processes.
Molecular Rulers
BSOCOES is used as a molecular ruler . Molecular rulers are compounds that can measure distances within or between molecules. They are useful in structural biology for determining the spatial arrangement of atoms within a molecule.
Neurotransmission Research
BSOCOES has been used in research related to neurotransmission . Neurotransmission is the process by which signaling molecules called neurotransmitters are released by neurons and bind to and activate the receptors of other neurons.
Research in Memory, Learning, and Cognition
BSOCOES has been used in research related to memory, learning, and cognition . These are fundamental aspects of behavior and mental processes that are essential for our daily lives.
Research in Addiction
BSOCOES has been used in research related to addiction . Addiction is a complex condition, a brain disease that is manifested by compulsive substance use despite harmful consequences.
Research in Pain and Inflammation
BSOCOES has been used in research related to pain and inflammation . Understanding the molecular mechanisms of pain and inflammation can lead to the development of new treatments for a variety of diseases.
Wirkmechanismus
Target of Action
BSOCOES, also known as Bis[2-(succinimidooxycarbonyloxy)ethyl] Sulfone or Bis(2-(succinimidooxycarbonyloxy)ethyl)sulfone, is a homobifunctional N-hydroxysuccimide ester (NHS ester) crosslinker . Its primary targets are molecules having primary amines, such as peptides and proteins .
Mode of Action
BSOCOES forms covalent bonds with its targets through a reaction between the NHS-ester group of BSOCOES and the α-amino groups present at the N-termini and ε-amines in the side chain of lysine residues . This reaction results in the release of N-hydroxysuccinimide (NHS), which absorbs strongly at 260-280nm .
Result of Action
The molecular and cellular effects of BSOCOES’s action primarily involve the formation of covalent bonds with peptides and proteins . This can lead to changes in the structure and function of these molecules, potentially influencing various cellular processes. The specific effects would depend on the particular peptides or proteins targeted by BSOCOES.
Action Environment
The action, efficacy, and stability of BSOCOES can be influenced by various environmental factors. For instance, the rate of hydrolysis of the NHS-ester group in BSOCOES, which competes with the NHS ester acylation reaction, increases with increasing pH . Therefore, reactions with NHS esters are generally performed in buffers at pH 7.2-8.0 . Additionally, BSOCOES is lipophilic and membrane-permeable, making it useful for intracellular and intramembrane conjugation .
Safety and Hazards
Bis(2-(succinimidooxycarbonyloxy)ethyl)sulfone can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxyethylsulfonyl]ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O12S/c17-9-1-2-10(18)15(9)27-13(21)25-5-7-29(23,24)8-6-26-14(22)28-16-11(19)3-4-12(16)20/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDGDVPXDYGCTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OCCS(=O)(=O)CCOC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206385 | |
| Record name | Bis(2-(succinimidooxycarbonyloxy)ethyl)sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-(succinimidooxycarbonyloxy)ethyl)sulfone | |
CAS RN |
57683-72-4 | |
| Record name | C,C′-(Sulfonyldi-2,1-ethanediyl) bis[C-(2,5-dioxo-1-pyrrolidinyl) carbonate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57683-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-(succinimidooxycarbonyloxy)ethyl)sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057683724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 57683-72-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338309 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(2-(succinimidooxycarbonyloxy)ethyl)sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disuccinimido sulphonylbis(ethylenecarbonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.350 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BSOCOES | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H28VHA5U7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: BSOCOES acts as a molecular bridge, covalently linking primary amines (-NH2 groups) present in proteins. [, , ] This crosslinking occurs in two steps. First, one reactive end of BSOCOES reacts with a primary amine on one protein. Then, the other reactive end targets a nearby primary amine on either the same protein (intramolecular crosslinking) or a different protein (intermolecular crosslinking). [] This process provides valuable insights into protein-protein interactions and spatial arrangements within protein complexes. [, ]
A: The sulfone group within the BSOCOES structure allows for cleavage under mild alkaline conditions. [] This cleavability is crucial for downstream analysis. After crosslinking and separation techniques like SDS-PAGE, researchers can cleave BSOCOES, releasing the individual proteins. This facilitates the identification of crosslinked partners through methods like mass spectrometry. []
ANone: Several factors can influence BSOCOES crosslinking efficiency, including:
- Concentration: Optimal BSOCOES concentration varies depending on the target proteins and experimental conditions. []
- Reaction time and temperature: Incubation time and temperature impact crosslinking efficiency, requiring optimization for specific applications. []
- Accessibility of primary amines: The availability of reactive primary amines on the target proteins directly influences crosslinking efficacy. []
ANone: While BSOCOES is a valuable tool, it's essential to be aware of its limitations:
- Specificity: BSOCOES targets primary amines, which are common in proteins. This can lead to non-specific crosslinking, requiring careful optimization and controls. []
- Hydrolysis: BSOCOES can hydrolyze in aqueous solutions, reducing its crosslinking efficiency. [] Using fresh solutions and optimizing reaction conditions can mitigate this issue.
ANone: BSOCOES has been instrumental in investigating a variety of proteins:
- Urea Transporter UT-A1: Researchers utilized BSOCOES to identify potential protein kinases interacting with UT-A1 in kidney cells, providing insights into the regulation of urea transport. [, ]
- Aquaporin-2 (AQP2): BSOCOES enabled the identification of proteins interacting with AQP2, a water channel regulated by vasopressin. This unveiled potential players involved in AQP2 trafficking and function. []
- Opioid Receptors: BSOCOES facilitated the identification and characterization of opioid receptors in the brain, contributing to our understanding of opioid binding and signaling. [, ]
- VIP Receptors: Researchers employed BSOCOES to study the molecular characteristics of vasoactive intestinal peptide (VIP) receptors in various tissues, highlighting species differences and potential glycosylation patterns. [, , , ]
ANone: BSOCOES is often combined with other techniques to gain a comprehensive understanding of protein interactions:
- SDS-PAGE: After crosslinking with BSOCOES, researchers use SDS-PAGE to separate protein complexes based on size. [, ]
- Mass spectrometry: Following separation, mass spectrometry identifies the individual proteins within crosslinked complexes, revealing interacting partners. [, ]
- Immunoprecipitation: BSOCOES can be used in conjunction with immunoprecipitation to isolate and study specific protein complexes of interest. [, ]
A: Yes, various crosslinkers with different properties are available. Choosing the appropriate crosslinker depends on the specific research question and target proteins. For instance, disuccinimidyl suberate (DSS) is another amine-reactive crosslinker, but it is not cleavable like BSOCOES. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine](/img/structure/B14104.png)



